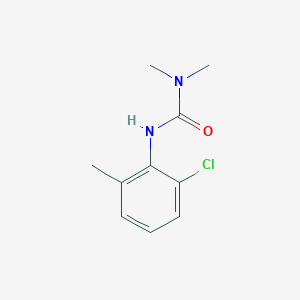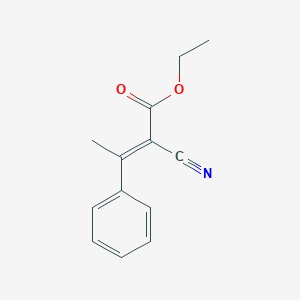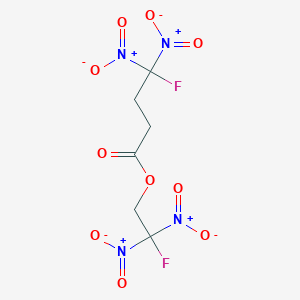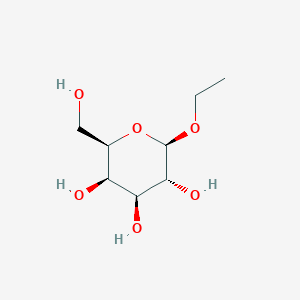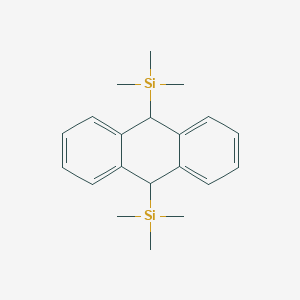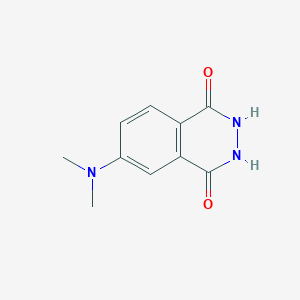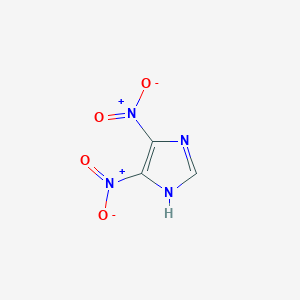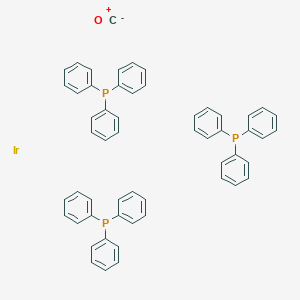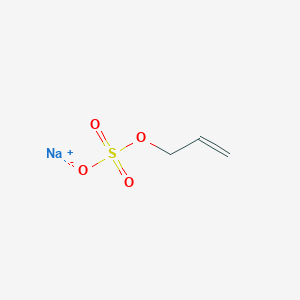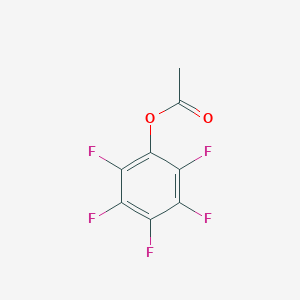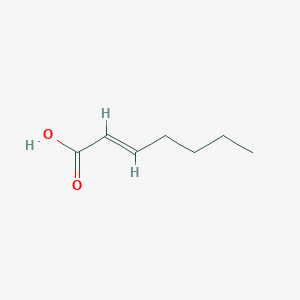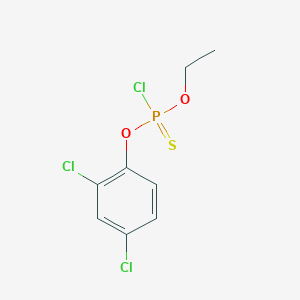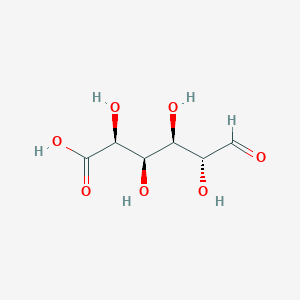![molecular formula C8H8O2 B100438 Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 17660-74-1](/img/structure/B100438.png)
Bicyclo[2.2.2]oct-7-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]oct-7-ene-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic organic compound with a molecular formula of C7H8O2. It is a yellow crystalline solid with a melting point of 95-97°C. This compound has been widely used in scientific research due to its unique chemical properties and versatile applications. In 2.2]oct-7-ene-2,5-dione.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-dione is not well understood. However, it has been reported to undergo various reactions, such as Michael addition, Diels-Alder reaction, and ene reaction. These reactions have been utilized in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[2.2.2]oct-7-ene-2,5-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities in vitro. These activities may be attributed to its unique chemical structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicyclo[2.2.2]oct-7-ene-2,5-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. It has also been reported to exhibit unique chemical properties that can be utilized in various reactions. However, the limitations of bicyclo[2.2.2]oct-7-ene-2,5-dione include its limited solubility in common organic solvents and its potential toxicity.
Direcciones Futuras
There are several future directions for the scientific research of bicyclo[2.2.2]oct-7-ene-2,5-dione. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the field of asymmetric catalysis. Furthermore, the investigation of its biochemical and physiological effects may lead to the development of new drugs with anti-inflammatory and antioxidant activities.
Conclusion
In conclusion, bicyclo[2.2.2]oct-7-ene-2,5-dione is a bicyclic organic compound with unique chemical properties and versatile applications. It has been widely used in scientific research as a building block for the synthesis of various organic compounds. Its potential applications in the field of asymmetric catalysis and its anti-inflammatory and antioxidant activities make it an interesting compound for future research.
Métodos De Síntesis
The synthesis of bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One of the most commonly used methods is the oxidation of norbornene with potassium permanganate in the presence of water and sulfuric acid. Another method is the oxidation of norbornadiene with ozone. These methods have been reported to yield high purity and high yield of bicyclo[2.2.2]oct-7-ene-2,5-dione.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]oct-7-ene-2,5-dione has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, such as natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, bicyclo[2.2.2]oct-7-ene-2,5-dione has been used as a probe in NMR spectroscopy due to its unique chemical shift.
Propiedades
Número CAS |
17660-74-1 |
|---|---|
Nombre del producto |
Bicyclo[2.2.2]oct-7-ene-2,5-dione |
Fórmula molecular |
C8H8O2 |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2 |
Clave InChI |
RLWFLNMCQMZCJQ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C1=O)CC2=O |
SMILES canónico |
C1C2C=CC(C1=O)CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



